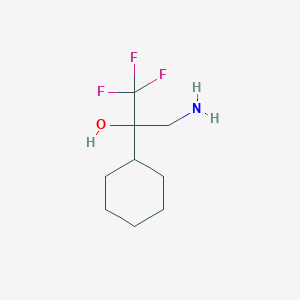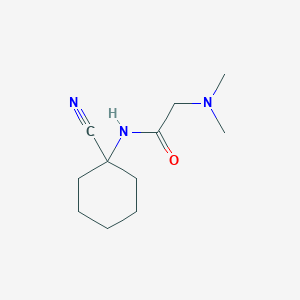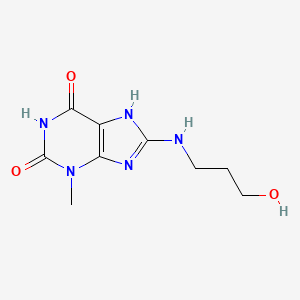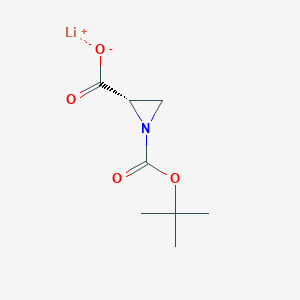![molecular formula C15H18N2O B2631471 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol CAS No. 2199105-90-1](/img/structure/B2631471.png)
2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol” is a complex organic compound that contains a quinoline moiety . Quinoline is a nitrogen-containing heterocyclic aromatic compound with a molecular formula of C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of “this compound” would depend on the specific arrangement and bonding of these components.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes both nucleophilic and electrophilic substitution reactions . The specific chemical reactions of “this compound” would depend on the specific functional groups present in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific chemical structure. Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .
Wissenschaftliche Forschungsanwendungen
Anticorrosive Applications
Quinoline and its derivatives, including compounds structurally similar to 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol, have been identified as effective anticorrosive agents for metallic surfaces. These derivatives show significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhances their adsorption capabilities, contributing to their anticorrosive properties (Verma, Quraishi, & Ebenso, 2020).
Immune Response Modulation
Imiquimod and its analogues, which are structurally related to the query compound, are known for their ability to modulate the immune system through the localized induction of cytokines such as IFN-α, -β, and various endogenous interleukins. These compounds activate the immune system without demonstrating inherent antiviral or antiproliferative activity in vitro, suggesting their potential as topical agents for treating various cutaneous diseases. The clinical studies reported mild-to-moderate drug-related side effects, indicating their safety profile for therapeutic use (Syed, 2001).
Role in Neuroprotection
Kynurenine pathway metabolites, including quinolinic acid, a structural analog of the compound , play significant roles in the central nervous system. Quinolinic acid acts as an agonist at the N-methyl-d-aspartate receptor, whereas kynurenic acid, another pathway metabolite, serves as an antagonist. These substances have been proposed to have roles in various neurological disorders due to their receptor activities, with the potential for drug development aimed at modifying the balance between neurotoxic and neuroprotective kynurenines (Vámos et al., 2009).
Synthesis and Bioactivity
The synthesis and bioactivity of quinoline analogs, including compounds similar to this compound, have been extensively reviewed. These compounds have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. The review highlights the importance of quinoline derivatives in medicinal chemistry and their role in the development of new therapeutic agents (Kumari et al., 2019).
Wirkmechanismus
Target of Action
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Biochemical Pathways
Quinoline derivatives have been reported to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
Quinoline derivatives have been reported to have a broad spectrum of bio-responses .
Eigenschaften
IUPAC Name |
2-[methyl(quinolin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(13-7-4-8-14(13)18)15-10-9-11-5-2-3-6-12(11)16-15/h2-3,5-6,9-10,13-14,18H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELDFTWYWKROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)


![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)

